Alloferon 3

Übersicht

Beschreibung

Alloferon 3 is a natural peptide. It mediates signalling by NF-?B pathway to boost recognition of viral and tumor antigens. It is known to induce the production of endogenic interferons that promote a cascade of defense responses and also enhance CD25 receptor expression. Cytotoxic lymphocytes are stimulated by alloferons upon recognition of nonself or aberrant cells that are subsequently lysed.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Alloferon 3 has demonstrated significant antiviral effects against various viruses, including herpesviruses, influenza viruses, and the Epstein-Barr virus.

- Herpes Simplex Virus : Studies have shown that this compound inhibits the replication of the human herpes virus type 1 in vitro. For instance, Majewska et al. reported that Alloferon treatment enhanced the antiviral activity of lymphocytes against infected cells, indicating its potential as an adjunct therapy for herpes infections .

- Influenza Virus : In research conducted by Chernysh et al., Alloferon was administered intranasally or subcutaneously to mice infected with influenza A and B viruses. The treatment significantly reduced mortality rates and enhanced Natural Killer (NK) cell cytotoxicity . Furthermore, a combination therapy involving Alloferon and zanamivir showed improved outcomes in controlling H1N1 infections by reducing inflammatory responses and promoting survival in infected mice .

- Epstein-Barr Virus : Recent studies indicated that this compound could reduce viral load in patients with chronic Epstein-Barr virus infections by enhancing NK cell activity and inducing interferon production .

Antitumor Applications

This compound's antitumor properties are attributed to its ability to enhance immune responses against cancer cells.

- Kaposi's Sarcoma : Research has demonstrated that Alloferon can regulate the lytic reactivation of Kaposi's sarcoma-associated herpesvirus by inhibiting key viral proteins involved in the infection cycle. This modulation enhances the immune response through increased interferon production .

- Pancreatic Cancer : In a study examining the effects of Alloferon on pancreatic cancer cells, it was found to inhibit glutamine uptake by downregulating the SLC6A14 transporter. This action increased the sensitivity of cancer cells to chemotherapy agents like gemcitabine, suggesting a synergistic effect when combined with standard treatments .

- General Antitumor Activity : Alloferon has been shown to enhance NK cell cytotoxicity against various tumor cell lines, including leukemia models. Its administration led to significant tumor regression in animal models, indicating its potential as a standalone or adjunct therapy for cancer treatment .

Immunomodulatory Effects

This compound acts as an immunomodulator, enhancing both innate and adaptive immune responses.

- Cytokine Production : It stimulates the production of key cytokines such as interferons and interleukins, which play crucial roles in mediating immune responses against infections and tumors .

- Natural Killer Cell Activation : Alloferon enhances NK cell activity by promoting the secretion of cytotoxic granules (perforin and granzyme B), which are essential for eliminating virally infected and malignant cells .

Case Studies

Several clinical studies have highlighted the therapeutic potential of this compound:

- Cervical Neoplasia Treatment : In women with grade 1 HPV-associated cervical neoplasia, treatment with Alloferon resulted in decreased activities of apoptotic markers (caspase-3 and caspase-9) while increasing levels of interleukin-18 and interferon-gamma, suggesting effective viral clearance mechanisms .

- Chronic Viral Infections : A study involving patients with chronic viral infections showed that Alloferon treatment significantly improved immune parameters and reduced viral loads in saliva samples from patients infected with Epstein-Barr virus .

Eigenschaften

CAS-Nummer |

347884-63-3 |

|---|---|

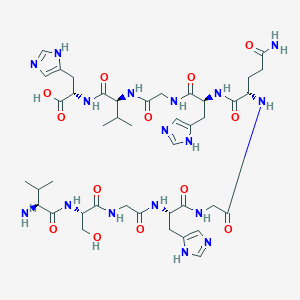

Molekularformel |

C37H54N16O12 |

Molekulargewicht |

1014.1 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C42H63N17O13/c1-20(2)34(44)40(69)58-29(16-60)38(67)50-14-32(63)55-26(7-22-10-45-17-51-22)36(65)48-13-31(62)54-25(5-6-30(43)61)39(68)56-27(8-23-11-46-18-52-23)37(66)49-15-33(64)59-35(21(3)4)41(70)57-28(42(71)72)9-24-12-47-19-53-24/h10-12,17-21,25-29,34-35,60H,5-9,13-16,44H2,1-4H3,(H2,43,61)(H,45,51)(H,46,52)(H,47,53)(H,48,65)(H,49,66)(H,50,67)(H,54,62)(H,55,63)(H,56,68)(H,57,70)(H,58,69)(H,59,64)(H,71,72)/t25-,26-,27-,28-,29-,34-,35-/m0/s1 |

InChI-Schlüssel |

HWFSEPIFUCDDLW-UCOKMBNGSA-N |

SMILES |

CC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC3=CN=CN3)C(=O)O)N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)N |

Kanonische SMILES |

CC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC3=CN=CN3)C(=O)O)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Sequenz |

VSGHGQHGVH |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Alloferon 3; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.